(6-Bromo-4-methylpyridin-2-yl)methanamine
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Overview
Description
(6-Bromo-4-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .
Scientific Research Applications
Chemistry
In organic synthesis, (6-Bromo-4-methylpyridin-2-yl)methanamine serves as a versatile building block for constructing more complex molecules. It is used in the development of novel azetidine derivatives with potential antibacterial and antifungal properties.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities. It has also been explored as a “biased agonist” of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies.
Industry
In material science, this compound is utilized in the synthesis of advanced materials. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry. Additionally, its derivatives have found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, its derivatives act as agonists or antagonists of specific receptors, such as the serotonin 5-HT1A receptor, influencing neurotransmitter pathways and exhibiting antidepressant-like effects. The molecular targets and pathways involved include binding to receptor sites and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
- (4-methylpyridin-2-yl)methanamine
Uniqueness
(6-Bromo-4-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(6-bromo-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |
InChI Key |
LOPZKOUFDBDCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)CN |
Origin of Product |
United States |
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